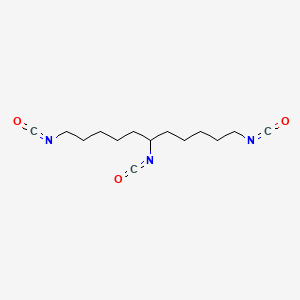
Undecane, 1,6,11-triisocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecane, 1,6,11-triisocyanato- is a chemical compound with the molecular formula C14H21N3O3 It is an aliphatic triisocyanate, which means it contains three isocyanate groups (-NCO) attached to an undecane backbone
准备方法
The synthesis of undecane, 1,6,11-triisocyanato- typically involves the reaction of undecane with phosgene in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the formation of the triisocyanate groups. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
化学反应分析
Undecane, 1,6,11-triisocyanato- undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed from these reactions are ureas, urethanes, and polyurethanes.
科学研究应用
Undecane, 1,6,11-triisocyanato- has several scientific research applications, including:
作用机制
The mechanism of action of undecane, 1,6,11-triisocyanato- involves its interaction with various molecular targets and pathways. For example, in biological systems, it has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes . This leads to the inhibition of degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) in mast cells, as well as the reversal of increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in keratinocytes .
相似化合物的比较
Undecane, 1,6,11-triisocyanato- can be compared with other similar compounds, such as:
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes. Unlike undecane, 1,6,11-triisocyanato-, HDI contains only two isocyanate groups.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of flexible polyurethane foams. TDI has different reactivity and properties compared to aliphatic isocyanates like undecane, 1,6,11-triisocyanato-.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, used in the production of coatings and elastomers. IPDI has different steric and electronic properties compared to undecane, 1,6,11-triisocyanato-.
The uniqueness of undecane, 1,6,11-triisocyanato- lies in its three isocyanate groups and its aliphatic structure, which impart specific reactivity and properties that are valuable in various applications.
属性
CAS 编号 |
70198-24-2 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
1,6,11-triisocyanatoundecane |
InChI |
InChI=1S/C14H21N3O3/c18-11-15-9-5-1-3-7-14(17-13-20)8-4-2-6-10-16-12-19/h14H,1-10H2 |
InChI 键 |
VAGFVLBAZGSOAC-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



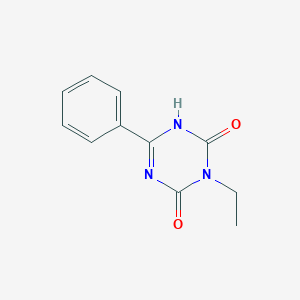

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
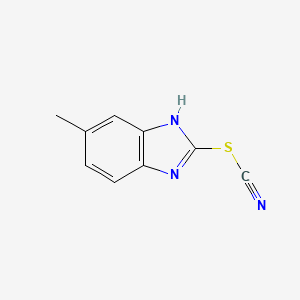
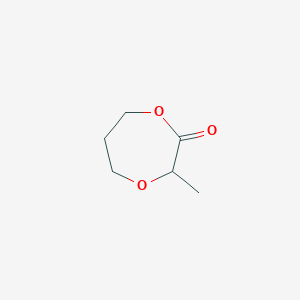
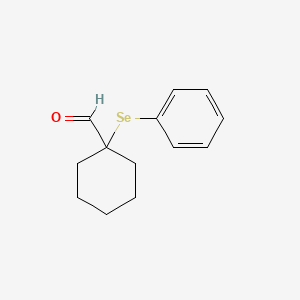
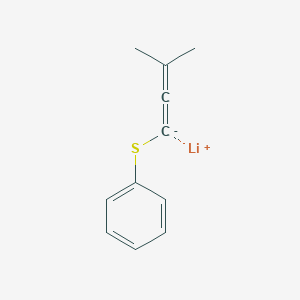
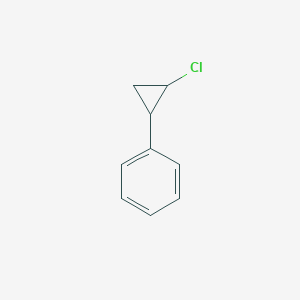
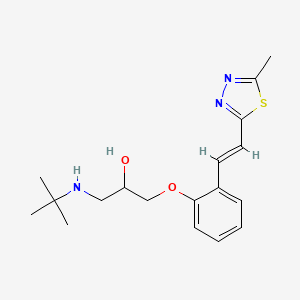
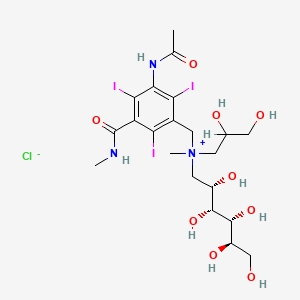
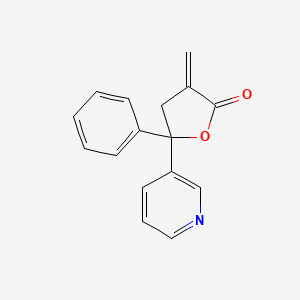
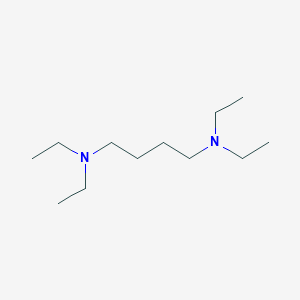
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
